Structural Differentiation from ML365: Benzoylphenyl vs. Methylbenzamidophenyl Substitution Pattern
N-(3-Benzoylphenyl)-2-methoxybenzamide differs fundamentally from the well-characterized TASK-1 probe ML365 in its N-aryl substitution architecture. ML365 contains a 3-[(3-methylbenzoyl)amino]phenyl moiety (bis-amide scaffold) connected via an additional amide bond, whereas the target compound contains a 3-benzoylphenyl moiety directly attached to the amide nitrogen (mono-amide scaffold). This structural divergence results in a molecular weight reduction from 360.41 g/mol (ML365, C22H20N2O3) to 331.37 g/mol (target compound, C21H17NO3) and elimination of one hydrogen-bond donor/acceptor pair . The absence of the secondary amide linkage in the target compound may confer distinct membrane permeability characteristics and reduced susceptibility to amide bond hydrolysis relative to bis-amide analogs [1].
| Evidence Dimension | Molecular structure and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | C21H17NO3; MW 331.37; 1 amide linkage; H-bond donors = 1, H-bond acceptors = 4 |
| Comparator Or Baseline | ML365: C22H20N2O3; MW 360.41; 2 amide linkages; H-bond donors = 2, H-bond acceptors = 5 |
| Quantified Difference | MW difference: -29.04 g/mol; amide bond count difference: -1; H-bond donor count difference: -1 |
| Conditions | Structural analysis based on chemical composition and published structural characterization |
Why This Matters
Molecular weight reduction of 29 g/mol and decreased hydrogen-bond donor count may improve passive membrane permeability, a critical consideration for intracellular target engagement or blood-brain barrier penetration studies.
- [1] ChEMBL Database. CHEMBL1562380: N-(3-benzoylphenyl)-2-methoxybenzamide. European Bioinformatics Institute. View Source
